1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-6-2-13(3-7-16)12-17-20-21-18(25-17)14-8-10-22(11-9-14)19(23)15-4-5-15/h2-3,6-7,14-15H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBZQWWHESXMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the thiadiazole ring. Common reagents used in these reactions include cyclopropanecarbonyl chloride, 4-methoxybenzylamine, and thiadiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Key Observations :
- Ring Systems : Compound 74 replaces the thiadiazole with a thiazole and adds a benzodioxol group, which may enhance metabolic stability but reduce thiadiazole-specific bioactivity .
- Substituent Diversity : The 4-methoxyphenylmethyl group in the target compound and BF38552 contrasts with the phenyl group in Compound 4, suggesting tailored hydrophobicity for membrane penetration .
Biological Activity
1-Cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities.
The compound's molecular formula is with a molecular weight of 417.51 g/mol. It contains a piperidine ring, a thiadiazole moiety, and a methoxyphenyl group, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazole and piperidine exhibit significant antibacterial properties. For instance, compounds containing the thiadiazole moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . These effects contribute to the reduction of inflammation in models of acute and chronic inflammatory diseases.
Anticancer Activity
The anticancer properties of piperidine derivatives are well-documented. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The incorporation of the thiadiazole ring enhances these effects, making it a potential candidate for further development in cancer therapy.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of synthesized derivatives of 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine against several bacterial strains. The results indicated that certain derivatives had IC50 values significantly lower than standard antibiotics, suggesting their potential as effective antibacterial agents .
- Anti-inflammatory Mechanism Investigation : In another study focusing on the anti-inflammatory effects, researchers found that compounds similar to this piperidine derivative inhibited the expression of COX-2 and reduced nitric oxide production in macrophages, indicating their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine?
- Methodology : Synthesis typically involves coupling a piperidine derivative with a functionalized thiadiazole moiety. Key steps include cyclopropanecarbonyl chloride acylation of the piperidine nitrogen, followed by nucleophilic substitution at the thiadiazole C2 position using a 4-methoxyphenylmethyl group. Reaction conditions (e.g., anhydrous DMF, 60–80°C) and catalysts (e.g., triethylamine) are critical for yield optimization .
- Challenges : Competing side reactions (e.g., over-acylation) require careful stoichiometric control. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often necessary .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Analytical Techniques :
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the piperidine, thiadiazole, and methoxyphenyl groups (SHELX software is standard for refinement) .
- NMR spectroscopy : Key signals include the cyclopropane carbonyl (δ ~170 ppm in NMR), thiadiazole protons (δ ~8.5–9.0 ppm in NMR), and methoxy group (δ ~3.8 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] in ESI+) .
Q. What preliminary biological activities are associated with this compound?
- Screening Assays :
- Antimicrobial : Tested against Gram-positive/negative bacteria (MIC values via broth microdilution).
- Cytotoxicity : Evaluated in cancer cell lines (e.g., MTT assay), with IC values compared to controls like cisplatin .
- Mechanistic Hypotheses : The thiadiazole ring may inhibit enzymes like dihydrofolate reductase (DHFR), while the methoxyphenyl group enhances membrane permeability .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Strategies :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation .
- Formulation Optimization : Use liposomal encapsulation to improve bioavailability if poor solubility (logP ~3.5) limits in vivo efficacy .
- Case Study : A structural analog showed potent in vitro antimicrobial activity but failed in vivo due to plasma protein binding; modifying the piperidine substituents reduced binding affinity .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Models interactions with DHFR or kinase targets, highlighting hydrogen bonds between the thiadiazole sulfur and active-site residues .
- QSAR Modeling : Correlates substituent electronegativity (e.g., 4-methoxy vs. 4-fluoro) with activity trends .
- Validation : Compare computational predictions with mutagenesis studies (e.g., Ala-scanning of target enzymes) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Degradation Studies :
- pH Stability : HPLC analysis reveals decomposition at pH <3 (cyclopropane ring opening) or pH >10 (thiadiazole hydrolysis). Buffered solutions (pH 6–7) are optimal for bioassays .
- Thermal Stability : TGA/DSC shows decomposition above 200°C, confirming suitability for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
